3-Aminopyrazin-2(3H)-one
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Overview
Description
3-Aminopyrazin-2(3H)-one is a heterocyclic organic compound with the molecular formula C4H5N3O It is a derivative of pyrazine, characterized by an amino group at the 3-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopyrazin-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carbohydrazide with arylethynyl benzaldehydes in the presence of iodine and dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is stirred at 100°C for several hours until the desired product is formed. The product is then purified through column chromatography using ethyl acetate and petroleum ether as eluents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dione.
Reduction: Formation of 3-amino-2-hydroxypyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-Aminopyrazin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Aminopyrazin-2(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the synthesis of proteins, leading to the antimicrobial activity observed.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a keto group.
Methyl 3-aminopyrazine-2-carboxylate: Contains a methoxycarbonyl group at the 2-position.
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone: A thiosemicarbazone derivative with significant biological activity.
Uniqueness
3-Aminopyrazin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
2-amino-2H-pyrazin-3-one |
InChI |
InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-3H,5H2 |
InChI Key |
IZUHLTVHAGBMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N=C1)N |
Origin of Product |
United States |
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